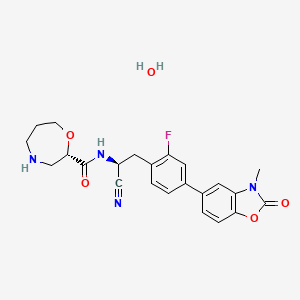

DPP1-IN-1 (hydrate)

Description

Enzymatic Identity and Nomenclature: DPP1 as Cathepsin C (CatC)

Dipeptidyl Peptidase 1 is also widely known by several other names, most notably Cathepsin C (CatC). frontiersin.orgwikipedia.org Belonging to the papain-like cysteine protease superfamily (clan CA, family C1), it is classified under the EC number 3.4.14.1. nih.govresearchgate.netoaepublish.com In humans, this enzyme is encoded by the CTSC gene. wikipedia.org Other historical names for this enzyme include dipeptidyl aminopeptidase and cathepsin J. nih.gov Its primary catalytic function is the excision of dipeptides from the N-terminus of proteins and peptides. wikipedia.org This exopeptidase activity is a distinguishing feature, as it is the only member of the papain family that functions as a tetramer, a structure essential for its unique role in processing other proteases. nih.govnih.gov

Cellular Localization and Expression Profile

DPP1 is ubiquitously expressed in mammals, with the highest concentrations found in specific tissues and cells, particularly those of the immune system. frontiersin.orgnih.gov

DPP1 is fundamentally a lysosomal cysteine protease. taylorandfrancis.comwikipedia.org It is involved in the intracellular degradation of proteins within the acidic environment of lysosomes. nih.gov Its localization within these organelles is critical for its function, as it processes and activates various granule-associated serine proteases that are stored in their inactive zymogen form. nih.govnih.gov Upon cellular activation, mature DPP1 and the proteases it activates can be secreted into the extracellular milieu to perform their functions. frontiersin.orgnih.gov

DPP1 is highly expressed in a range of immune cells where it performs its crucial role in activating serine proteases. frontiersin.orgnih.gov

Neutrophils: In these cells, DPP1 is essential for activating neutrophil serine proteases (NSPs) like neutrophil elastase, proteinase 3, and cathepsin G. nih.govfrontiersin.org This activation occurs during neutrophil differentiation in the bone marrow. researchgate.netnih.gov

Monocytes: DPP1 is also expressed in monocytes and their macrophage descendants. nih.govnih.gov

Mast Cells: In mast cells, DPP1 is responsible for activating key proteases such as chymase and tryptase. researchgate.netersnet.org

Lymphocytes: Cytotoxic T lymphocytes and Natural Killer (NK) cells rely on DPP1 to activate granzymes A and B, which are critical for their cytotoxic functions. researchgate.netnih.govnih.gov

| Immune Cell Type | Key Serine Proteases Activated by DPP1 |

|---|---|

| Neutrophils | Neutrophil Elastase (NE), Proteinase 3 (PR3), Cathepsin G (CatG) |

| Mast Cells | Chymase, Tryptase |

| Cytotoxic T Lymphocytes (CTLs) | Granzymes A & B |

| Natural Killer (NK) Cells | Granzymes A & B |

| Monocytes/Macrophages | Present |

While ubiquitously expressed, DPP1 shows significantly higher levels in certain tissues. The highest expression levels are typically observed in the lungs, spleen, kidneys, and liver. frontiersin.orgnih.govnih.gov Its abundance in these organs reflects the high presence of myeloid cells, such as neutrophils and macrophages, which are rich in DPP1. nih.govnih.gov

| Tissue | Relative Abundance |

|---|---|

| Lung | High |

| Spleen | High |

| Kidney | High |

| Liver | High |

Biosynthesis, Processing, and Maturation of DPP1

The biosynthesis and maturation of DPP1 is a multi-step process that is unique among the papain-like cysteine proteases. frontiersin.orgnih.gov

DPP1 is initially synthesized as an inactive, single-chain monomeric proenzyme, often referred to as a zymogen. nih.govnih.gov This precursor molecule consists of four distinct regions: an "exclusion" domain, a pro-peptide region, a heavy chain, and a light chain. nih.gov The pro-peptide acts as an intramolecular chaperone, guiding the correct folding of the enzyme. nih.gov

The activation of DPP1 involves the following key steps:

Dimerization: The monomeric proenzyme spontaneously folds into a proDPP1 homodimer. frontiersin.orgnih.gov

Proteolytic Cleavage: The activation into the mature, functional enzyme is primarily achieved through a two-step proteolytic processing event mediated by other cathepsins, such as Cathepsin L-like cysteine cathepsins. nih.govnih.gov This cleavage removes the pro-peptide region.

Tetramerization: Unlike other members of its family, the mature and active form of DPP1 is a tetramer. nih.govnih.gov This complex is formed by four identical subunits, with each subunit comprising the N-terminal fragment (also known as the exclusion domain), a heavy chain, and a light chain. nih.gov The unique exclusion domain is crucial for the enzyme's specific exopeptidase activity, as it sterically blocks the active site, making it accessible only to the N-terminus of its substrates. nih.gov

Once mature, DPP1 and the serine proteases it activates are stored together within the cytoplasmic granules of immune cells, ready for release upon stimulation. nih.gov

Role of Cathepsin L-like Cysteine Cathepsins

The activation of DPP1 itself is a regulated process, primarily carried out by Cathepsin L-like cysteine cathepsins. nih.gov This upstream activation highlights a hierarchical cascade of proteolytic events that ultimately leads to the maturation of various downstream effector proteases. Cathepsin L, a major lysosomal cysteine protease, is involved in a wide array of cellular processes, including intracellular protein degradation, antigen processing, and extracellular matrix remodeling. jci.orgnih.govwikipedia.org Its role in activating DPP1 underscores the interconnectedness of different protease families in maintaining cellular homeostasis.

Physiological Substrates and Downstream Effects of DPP1 Activity

The primary and most well-characterized function of DPP1 is the activation of a diverse array of granule-associated serine proteases in immune cells. nih.govnih.govresearchgate.netamegroups.cn These proteases are synthesized as inactive precursors and require the removal of an N-terminal dipeptide by DPP1 to become functional. researchgate.netwustl.edunih.gov This activation process is fundamental to the effector functions of several key immune cell types.

Activation of Granule Serine Proteases

DPP1 is the master activator of a suite of serine proteases stored in the granules of neutrophils, mast cells, and lymphocytes. nih.govnih.govresearchgate.net

In the bone marrow, during the maturation of neutrophils, DPP1 is essential for the activation of neutrophil serine proteases (NSPs), including Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG). nih.govnih.govresearchgate.netamegroups.cnnih.gov These NSPs are potent enzymes involved in host defense against pathogens, but their uncontrolled activity can lead to significant tissue damage and inflammation. nih.govpatsnap.comfrontiersin.orgmdedge.com The activation of NSPs by DPP1 is a critical step in arming neutrophils to perform their immune functions. nih.govnih.govresearchgate.net

| Neutrophil Serine Protease | Primary Function in Immunity | Implication in Disease |

| Neutrophil Elastase (NE) | Degradation of bacterial proteins, tissue remodeling. nih.gov | Associated with lung destruction in diseases like bronchiectasis and COPD. nih.govfrontiersin.org |

| Proteinase 3 (PR3) | Pro-inflammatory cytokine processing, bactericidal activity. nih.govwustl.edu | Implicated in autoimmune vasculitis. nih.gov |

| Cathepsin G (CatG) | Antimicrobial activity, platelet activation. nih.gov | Contributes to inflammatory processes. nih.gov |

| NSP4 | A more recently identified NSP with roles in inflammation. nih.gov | Its precise role in disease is still under investigation. |

This table summarizes the key functions and disease implications of major Neutrophil Serine Proteases activated by DPP1.

DPP1 is also crucial for the activation of proteases found in mast cells, namely chymase and tryptase. nih.govnih.gov Studies in mice have shown that DPP1 is essential for the activation of mast cell chymases. nih.gov While it influences the total amount of active tryptase, it is not the sole activator for this particular enzyme. nih.gov These mast cell proteases are key mediators of allergic and inflammatory responses.

In cytotoxic T lymphocytes and natural killer (NK) cells, DPP1 is responsible for activating granzymes, particularly Granzyme A and Granzyme B. nih.govnih.govwustl.edu These granzymes are critical for inducing apoptosis (programmed cell death) in target cells, such as virus-infected cells or tumor cells. nih.govwustl.edu The activation of granzymes by DPP1 is a vital step in cell-mediated cytotoxicity, a cornerstone of the adaptive immune response. nih.govwustl.edu However, some research suggests that in humans, the activation of granzymes may not be solely dependent on DPP1, indicating the presence of alternative activation pathways. frontiersin.org

Impact on Host Immunity and Proteolytic Homeostasis

The downstream effects of DPP1 activity are integral to both innate and adaptive immunity. The activation of NSPs is a key component of the neutrophil-mediated inflammatory response, while the activation of mast cell proteases contributes to allergic reactions and defense against parasites. nih.gov Furthermore, the activation of granzymes by DPP1 is essential for the cytotoxic function of lymphocytes in eliminating infected or cancerous cells. nih.govwustl.edu

Pathophysiological Implications of Aberrant Dipeptidyl Peptidase 1 (DPP1) Activity

Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease that plays a critical role in the activation of several granule-associated serine proteases. nih.gov While essential for a healthy immune response, the dysregulation of DPP1 activity has been implicated in the pathogenesis of a variety of diseases, ranging from chronic inflammatory conditions to cancer. nih.govamegroups.cn Aberrant DPP1 activity often leads to excessive activation of neutrophil serine proteases (NSPs), disrupting the delicate balance between proteases and their endogenous inhibitors and contributing to tissue damage and disease progression. researchgate.netfrontiersin.org

Association with Neutrophilic Inflammation

DPP1 is intrinsically linked to neutrophilic inflammation due to its essential role in activating NSPs within neutrophils. nih.gov Neutrophils are a cornerstone of the innate immune system, and their serine proteases are vital for defense against pathogens. nih.gov DPP1 activates these proteases from their inactive zymogen form during neutrophil maturation in the bone marrow. nih.govresearchgate.net Upon encountering inflammatory stimuli, mature neutrophils migrate to the site of inflammation and release their arsenal of active NSPs. researchgate.net

In diseases characterized by neutrophilic inflammation, there is an excessive and uncontrolled release of these proteases, leading to host tissue damage. nih.gov This is particularly evident in chronic respiratory diseases where a high concentration of neutrophils in the airways is a common feature. nih.goversnet.org The elevated levels of active NSPs, a direct consequence of DPP1 activity, are associated with disease severity, exacerbations, and a decline in lung function. nih.gov For instance, in bronchiectasis, the serine proteases NE, PR3, and CatG, all activated by DPP1, are implicated in various stages of chronic inflammation and airway destruction. amegroups.cn

Furthermore, NSPs can modulate the inflammatory response by processing cytokines and chemokines, which can either amplify or dampen inflammation. nih.gov The formation of neutrophil extracellular traps (NETs), a defense mechanism involving the release of a web of DNA, histones, and granular proteins, is also influenced by NSP activity. mdpi.com While crucial for trapping pathogens, excessive NET formation, driven by active NSPs, can contribute to tissue damage and thrombosis. mdpi.com The inhibition of DPP1 activity has been shown to protect against various inflammatory and immune-related diseases by reducing neutrophil infiltration, inactivating NSPs, and decreasing the secretion of NETs. amegroups.cnnih.gov

| Neutrophil Serine Protease | Primary Function in Immunity | Pathological Role in Inflammation |

| Neutrophil Elastase (NE) | Degradation of bacterial virulence factors. nih.gov | Degradation of extracellular matrix, promotion of inflammation. frontiersin.org |

| Proteinase 3 (PR3) | Host defense. nih.gov | Can lead to tissue damage and is associated with autoimmune vasculitis. frontiersin.org |

| Cathepsin G (CatG) | Antimicrobial activity, modulation of inflammation. nih.gov | Contributes to tissue remodeling and inflammation. amegroups.cn |

Involvement in Oncogenic Pathways and Cancer Progression

Emerging evidence suggests a significant role for DPP1 in oncogenic pathways and the progression of several types of cancer. nih.gov The involvement of DPP1 in cancer is multifaceted, influencing tumor growth, metastasis, and the tumor microenvironment. nih.gov

In squamous cell carcinogenesis, the depletion of DPP1 led to reduced keratinocyte proliferation and vascularization. nih.gov This was associated with decreased levels of neutrophil elastase and mast cell chymase in the neoplastic skin of DPP1 knockout mice, suggesting a role for immune cell serine proteases in the development of squamous cell carcinoma. nih.gov

The tumor microenvironment is also influenced by DPP1 activity. The proteases activated by DPP1 can remodel the extracellular matrix, which can facilitate cancer cell invasion and metastasis. Furthermore, DPP1 and its downstream proteases can modulate the function of immune cells within the tumor microenvironment, potentially affecting anti-tumor immunity. mdpi.com While the precise mechanisms are still under investigation, the dysregulation of DPP1 and its associated proteases appears to be a contributing factor to the pathogenesis of certain cancers, making it a potential therapeutic target. nih.govmdpi.com

| Cancer Type | Reported Role of DPP1 | Potential Mechanism |

| Hepatocellular Carcinoma | Promotes cell proliferation and metastasis; associated with poor survival. nih.gov | Potential involvement of the TNF-alpha/p38 MAPK pathway. nih.gov |

| Renal Carcinoma | Reported oncogenic role. nih.gov | Not fully elucidated. |

| Squamous Cell Carcinoma | Contributes to keratinocyte proliferation and vascularization. nih.gov | Mediated by immune cell serine proteases like neutrophil elastase and mast cell chymase. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25FN4O5 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide;hydrate |

InChI |

InChI=1S/C23H23FN4O4.H2O/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21;/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29);1H2/t17-,21-;/m0./s1 |

InChI Key |

JMILEXZIBSOORU-PVMVIUQGSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)F)OC1=O.O |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O.O |

Origin of Product |

United States |

Molecular Pharmacology of Dpp1 in 1 Hydrate

Mechanism of Dipeptidyl Peptidase 1 Inhibition by DPP1-IN-1

DPP1, also known as Cathepsin C (CatC), is a lysosomal cysteine protease belonging to the papain family. nih.govfrontiersin.org The primary role of DPP1 is to activate a group of pro-inflammatory neutrophil serine proteases (NSPs), which include neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (Pr3). frontiersin.org This activation is a crucial step during the maturation of neutrophils in the bone marrow. frontiersin.org DPP1 functions as an exopeptidase, systematically removing dipeptides from the N-terminus of these NSP zymogens, thereby converting them into their enzymatically active forms. rsc.org

The mechanism of action of DPP1-IN-1 (hydrate) involves the direct and potent inhibition of this enzymatic activity. By binding to DPP1, the inhibitor blocks the processing and subsequent activation of NSPs. targetmol.comnih.gov This leads to the generation of mature neutrophils that are deficient in active serine proteases, which is believed to reduce the tissue damage associated with chronic neutrophilic inflammatory diseases. nih.govfrontiersin.org The inhibition of DPP1 is therefore a targeted strategy to decrease the activity of multiple NSPs simultaneously. nih.gov

A critical attribute for any therapeutic enzyme inhibitor is its selectivity for the intended target over other related enzymes, which helps to minimize off-target effects. For DPP1 inhibitors, achieving selectivity is particularly challenging due to the high degree of structural homology among the cysteine cathepsin family, which includes Cathepsins B, K, L, and S. nih.govrcsb.org Developers of DPP1 inhibitors aim to create compounds that bind with high affinity to DPP1 while showing significantly lower affinity for other cathepsins. nih.govrcsb.org

For instance, the preclinical inhibitor BI 1291583 has demonstrated high selectivity, inhibiting human DPP1 (CatC) with an IC50 of 0.9 nM, while its IC50 values for other cathepsins were all greater than 6,000 nM. nih.gov Similarly, the inhibitor Brensocatib (B605779) is described as a selective DPP1 inhibitor. frontiersin.org While DPP1-IN-1 (hydrate) is a potent inhibitor of DPP1, specific data detailing its selectivity profile against a panel of other dipeptidyl peptidases and cysteine cathepsins are not extensively documented in publicly available literature.

DPP1-IN-1 (hydrate) has been characterized as a highly potent inhibitor of Dipeptidyl Peptidase 1. In biochemical assays, it demonstrates strong inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high potency indicates a strong binding affinity for the DPP1 enzyme.

Table 1: Inhibitory Potency of DPP1-IN-1 (hydrate)

| Compound Name | Target | IC50 Value |

| DPP1-IN-1 (hydrate) | DPP1 | 1.6 nM targetmol.comchemsrc.com |

Structural Insights into DPP1-IN-1 Binding

While a specific co-crystal structure of DPP1-IN-1 (hydrate) bound to the DPP1 enzyme is not available in the Protein Data Bank (PDB), significant insights into inhibitor binding can be derived from the numerous published structures of DPP1 in complex with other inhibitors. nih.govoaepublish.commedkoo.com These studies reveal a complex tetrameric structure for the active enzyme and a well-defined active site.

The active site of DPP1 is located at the interface of three distinct protein chains and features a catalytic cysteine residue (Cys234) that is crucial for its enzymatic function. nih.gov The active site cleft contains several subsites that accommodate the amino acid residues of its substrates. The S2 subsite is of particular importance for inhibitor design and is characterized as a deep, hydrophobic pocket that also contains a chloride ion at its base. kegg.jp This chloride ion is essential for enzymatic activity and distinguishes DPP1 from other related proteases. kegg.jp Inhibitors are designed to form specific interactions within these pockets. Many, including nitrile-based inhibitors, act as covalent inhibitors by forming a reversible bond with the active site cysteine. kegg.jp

Comparative Analysis with Other Preclinical DPP1 Inhibitors

DPP1-IN-1 (hydrate) is one of several potent DPP1 inhibitors that have been developed. A comparative analysis highlights the different strategies employed to achieve potent and selective inhibition of the enzyme. Key comparators include Brensocatib, BI 1291583, and HSK31858, which have progressed to clinical trials. These inhibitors vary in their chemical scaffolds, potency, and their specific binding mechanisms (e.g., covalent vs. non-covalent, reversible vs. irreversible).

Brensocatib and BI 1291583 are both reversible, covalent inhibitors that target the active site cysteine. nih.govfrontiersin.org In contrast, HSK31858 is a non-covalent inhibitor. nih.gov The potency of these compounds varies, with BI 1291583 and DPP1-IN-1 (hydrate) demonstrating sub-nanomolar to low-nanomolar IC50 values, positioning them among the most potent inhibitors described.

Table 2: Comparative Data of Preclinical DPP1 Inhibitors

| Inhibitor Name | Mechanism of Inhibition | Target | IC50 Value (Human) |

| DPP1-IN-1 (hydrate) / Florensocatib hydrate (B1144303) | Not specified | DPP1 | 1.6 nM targetmol.comchemsrc.com |

| BI 1291583 | Reversible, Covalent nih.gov | DPP1 | 0.9 nM nih.gov |

| HSK31858 | Non-covalent nih.gov | DPP1 | 57.4 nM nih.gov |

| Brensocatib (AZD7986) | Reversible, Covalent frontiersin.org | DPP1 | ~12.5 nM - 141 nM |

| GSK-2793660 | Irreversible, Covalent | DPP1 | Not specified |

Brensocatib (AZD7986 / INS1007)

Brensocatib is an oral, selective, and reversible inhibitor of DPP1. nih.govnih.govguidetoimmunopharmacology.org Its mechanism of action involves binding to DPP1 and preventing the activation of NSPs like neutrophil elastase, proteinase 3, and cathepsin G. nih.govnih.govfrontiersin.org This inhibitory action reduces the inflammatory cascade driven by these proteases. frontiersin.org Preclinical studies have demonstrated that brensocatib effectively inhibits human DPP1 and shows comparable activity against DPP1 from various animal species. frontiersin.org In human primary bone marrow-derived CD34+ neutrophil progenitor cells, brensocatib was shown to almost completely block the activation of NE, PR3, and CatG in a concentration-dependent manner. frontiersin.org Furthermore, it has been observed to decrease the activity of these NSPs in the sputum of patients with bronchiectasis. guidetopharmacology.orgfrontiersin.org

| Property | Description |

| Synonyms | AZD7986, INS1007 nih.gov |

| Mechanism of Action | Reversible inhibitor of dipeptidyl peptidase 1 (DPP1) nih.govnih.gov |

| Effect | Inhibits activation of neutrophil serine proteases (NE, PR3, CatG) nih.govnih.govfrontiersin.org |

BI 1291583

BI 1291583 is another selective inhibitor of DPP1 (Cathepsin C). abmole.com It binds to human DPP1 in a covalent and reversible manner, leading to the complete and selective inhibition of its enzymatic activity. abmole.comnih.gov This inhibition has been shown to prevent the activation of neutrophil elastase in a concentration-dependent manner in U937 cells. nih.govresearchgate.net In a preclinical mouse model, BI 1291583 demonstrated a dose-dependent inhibition of both NE and PR3 activity in bronchoalveolar lavage fluid neutrophils. frontiersin.orgnih.gov A notable characteristic of BI 1291583 is its significant distribution to the bone marrow, with exposure levels up to 100 times higher than in plasma. frontiersin.orgresearchgate.net This targeted distribution is advantageous as DPP1's primary role in activating NSPs occurs during neutrophil maturation in the bone marrow. chiesi.com

| Property | Description |

| Mechanism of Action | Covalent, reversible inhibitor of Cathepsin C (DPP1) abmole.comnih.gov |

| In Vitro Effect | Concentration-dependent inhibition of NE activation in U937 cells nih.govresearchgate.net |

| In Vivo Effect | Dose-dependent inhibition of NE and PR3 activity in a mouse model frontiersin.orgnih.gov |

| Distribution | High distribution to bone marrow frontiersin.orgresearchgate.net |

HSK31858

HSK31858 is identified as a potent, oral, and highly selective inhibitor of DPP1. eurekalert.orgchiesi.com It functions by inhibiting DPP1, which in turn suppresses the downstream activity of NSPs associated with inflammatory conditions like bronchiectasis. eurekalert.org HSK31858 is described as a "non-peptidyl non-covalent" inhibitor with a reported IC50 of 57.4 nM. frontiersin.org Preclinical data suggests that HSK31858 may have greater in vitro inhibitory activity against DPP1 compared to brensocatib. eurekalert.org It is currently being investigated in clinical trials for the treatment of non-cystic fibrosis bronchiectasis. pharmaceutical-technology.com

| Property | Description |

| Mechanism of Action | Potent, selective, non-peptidyl non-covalent DPP1 inhibitor eurekalert.orgfrontiersin.org |

| IC50 | 57.4 nM frontiersin.org |

| Clinical Development | In Phase 2 trials for bronchiectasis chiesi.compharmaceutical-technology.com |

Chemical Scaffolds and Inhibitory Mechanisms (e.g., nitrile-based inhibitors)

A significant class of DPP1 inhibitors is based on dipeptidyl nitrile scaffolds. nih.govfrontiersin.org These compounds act as reversible, covalent inhibitors by targeting the active site of cysteine proteases like DPP1. ersnet.org The development of these inhibitors often starts from a basic structure, such as glycyl-L-phenylalanine nitrile (Gly-Phe-CN), which is a moderate DPP1 inhibitor. frontiersin.org The potency of these inhibitors can be enhanced through modifications at different positions of the dipeptide structure. For instance, introducing an aminobutanoic acid (Abu) at the P2 position and various hydrophobic, aromatic amino acid residues at the P1 position has been a successful strategy to improve inhibitory activity. frontiersin.org One of the most potent inhibitors from such a series was identified as Abu-Bip-CN, with an IC50 of 13 ± 3 nM. frontiersin.org However, the development of these compounds also needs to address potential liabilities, such as off-target binding. frontiersin.org

| Inhibitor Type | Mechanism | Key Structural Features |

| Nitrile-based | Reversible, covalent inhibition of the active site cysteine ersnet.org | Dipeptidyl nitriles, with modifications at P1 and P2 positions to enhance potency frontiersin.org |

Structure-Activity Relationship (SAR) Studies for DPP1-IN-1 Analogs (for research applications)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of DPP1 inhibitors. These studies explore how chemical modifications to a lead compound affect its biological activity. biorxiv.orgplos.org For DPP1 inhibitors, SAR studies have focused on various chemical scaffolds.

In the context of nitrile-based inhibitors, early research established that dipeptidyl nitriles were effective. frontiersin.org SAR studies led to the discovery that introducing specific residues at the P1 and P2 positions could significantly enhance potency. For example, the introduction of aminobutanoic acid (Abu) at P2 and hydrophobic, aromatic residues like biphenyl (B1667301) (Bip) at P1 led to a highly potent inhibitor. frontiersin.org

Another area of SAR exploration involves pyrrolidine (B122466) amino nitrile compounds. nih.gov For these analogs, modifications that enhance interactions with residues and a network of water molecules within the S2 pocket of the DPP1 binding site have been shown to significantly increase potency. nih.gov For instance, substituting the S1 pocket-occupying group from 4-biphenyl to 4'-cyano-biphenyl increased potency. nih.gov The stereochemistry of substituents also plays a critical role, as seen with hydroxy isomers on the pyrrolidine ring, where a specific isomer (3S-hydroxy) resulted in higher potency. nih.gov These studies highlight the importance of understanding the three-dimensional interactions within the enzyme's active site to guide the design of more effective inhibitors. researchgate.net

| Chemical Scaffold | Key SAR Findings |

| Dipeptidyl Nitriles | Introduction of aminobutanoic acid (Abu) at P2 and hydrophobic, aromatic residues at P1 enhances potency. frontiersin.org |

| Pyrrolidine Amino Nitriles | - Changing the S1 pocket group to 4'-cyano-biphenyl increases potency. nih.gov- Specific stereoisomers of substituents (e.g., 3S-hydroxy) can lead to increased potency. nih.gov- Interactions with water molecules in the S2 pocket are critical for potency. nih.gov |

Preclinical Research Models and Methodologies Employing Dpp1 in 1

In Vitro Studies on DPP1-IN-1 Activity

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental in determining the inhibitory potency of compounds like DPP1-IN-1. These assays typically measure the rate of an enzymatic reaction, which is the conversion of a substrate to a product, in the presence of varying concentrations of the inhibitor. For DPP1, these assays often employ a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The resulting increase in fluorescence is monitored over time to determine the reaction rate. nih.gov

DPP1-IN-1 hydrate (B1144303) has demonstrated potent inhibition of DPP1 with an IC50 value of 1.6 nM. chemsrc.com The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This low nanomolar potency indicates a high affinity of DPP1-IN-1 for the DPP1 enzyme. The principle of these assays involves a lag phase for temperature and kinetic equilibrium, followed by a linear phase of zero-order kinetics where analysis is typically performed, and finally, a substrate depletion phase. libretexts.org

The inhibitory mechanism of dipeptide nitriles, a class to which DPP1 inhibitors often belong, involves binding to the active site of papain-like cysteine proteases like DPP1. ersnet.orgersnet.org Some DPP1 inhibitors, such as BI 1291583, have been shown to bind to human DPP1 in a covalent, yet reversible manner, leading to selective and complete inhibition of its enzymatic activity. nih.gov

Table 1: Inhibitory Potency of DPP1-IN-1 (hydrate)

| Parameter | Value |

| Target | Dipeptidyl Peptidase 1 (DPP1) |

| IC50 | 1.6 nM chemsrc.com |

This table summarizes the reported in vitro inhibitory potency of DPP1-IN-1 (hydrate) against its target enzyme, DPP1.

Cell-Based Assays for Neutrophil Serine Protease Activation

To understand the functional consequences of DPP1 inhibition in a cellular context, researchers employ cell-based assays. These assays are crucial for confirming that the enzymatic inhibition observed in biochemical assays translates to a reduction in the activation of neutrophil serine proteases (NSPs) within the cells where they are processed. nih.gov

One common approach involves using human stem cells, either from cord blood or bone marrow, and differentiating them into neutrophils in the presence of a DPP1 inhibitor. oup.com The activity of NSPs, such as neutrophil elastase (NE) and proteinase 3 (PR3), is then measured using specific exogenous peptide substrates. oup.com For instance, the activity of NE in white blood cell (WBC) lysates can be quantified using kinetic enzymatic assays with fluorogenic substrates that are specifically cleaved by active NE, leading to a fluorescent signal. nih.gov

Studies have shown that inhibiting DPP1 activity in differentiating neutrophils can lead to a concentration-dependent decrease in the activity of NSPs. oup.com This confirms the critical role of DPP1 in the activation of these proteases during neutrophil maturation. nih.govplos.org

Assessment of Inhibitory Effects on Zymogen Processing in Primary Cells

DPP1's primary role is to activate NSPs from their inactive zymogen (pro-enzyme) forms. frontiersin.orgresearchgate.net Therefore, a key aspect of preclinical research is to assess the inhibitor's effect on this zymogen processing in primary cells. This is often achieved by treating primary hematopoietic cells, such as those from bone marrow, with the DPP1 inhibitor and subsequently measuring the levels of active NSPs.

Inhibition of DPP1 during neutrophil differentiation in the bone marrow prevents the conversion of pro-NSPs into their active forms. frontiersin.org This is because DPP1 is responsible for cleaving the N-terminal dipeptide from the pro-NSPs, a crucial step in their activation. eurekalert.org Studies have demonstrated that treatment with a DPP1 inhibitor leads to a reduction in the activity of NSPs like NE, PR3, and cathepsin G in bone marrow cells. researchgate.net This directly reflects the inhibition of zymogen processing.

The process of NSP activation by DPP1 occurs during the promyelocyte stage of neutrophil maturation. nih.gov By inhibiting DPP1, the production of mature, active NSPs is curtailed before the neutrophils are released into circulation.

In Vitro Models for Investigating Granzyme Activation (e.g., Cytotoxic T Lymphocytes, Natural Killer Cells)

Beyond its role in activating NSPs, DPP1 is also involved in the activation of granzymes, a family of serine proteases found in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. dntb.gov.uanih.gov These granzymes are essential for the cytotoxic function of these immune cells, which play a critical role in eliminating virus-infected and malignant cells. dntb.gov.uanih.gov Therefore, it is important to investigate whether DPP1 inhibition affects granzyme activation and the subsequent cytotoxic activity of these cells.

In vitro models utilizing primary human CD8+ T cells, NK cells, and engineered CAR T-cells have been employed to study the effects of DPP1 inhibitors on granzyme-mediated target cell killing. dntb.gov.uanih.gov Interestingly, studies with the reversible DPP1 inhibitor brensocatib (B605779) have shown that even at high concentrations, it did not block the killing of target cells by human CTLs and NK cells. dntb.gov.uanih.gov This suggests that the processing of human granzymes A and B from their zymogen forms is not solely dependent on DPP1. dntb.gov.uanih.gov

In contrast, the same inhibitor almost completely abolished the cytotoxic activity of mouse CD8+ T cells, indicating a species-specific difference in granzyme activation pathways. dntb.gov.uanih.gov These findings are crucial for understanding the potential off-target effects of DPP1 inhibitors on the adaptive immune system.

In Vivo Studies Using Animal Models

Pharmacodynamic Assessment of NSP Activity in Biological Samples (e.g., sputum, bone marrow)

Animal models are indispensable for evaluating the pharmacodynamic (PD) effects of DPP1 inhibitors in a whole-organism context. These studies allow for the assessment of NSP activity in relevant biological samples following administration of the inhibitor.

In rodent models, such as rats, the administration of a DPP1 inhibitor has been shown to cause a time-dependent reduction in NSP activity in both bone marrow and blood. nih.govresearchgate.netnih.gov For example, in one study, maximum inhibition of NSP activity was achieved after 8 days of treatment, with a reduction of approximately 75% in NSP activity corresponding to a 75% in vitro inhibition of DPP1. researchgate.netnih.gov The rate of both the onset of inhibition and the recovery of NSP activity after cessation of treatment were consistent with the known turnover rate of neutrophils. researchgate.net

In models of inflammatory diseases like rheumatoid arthritis, DPP1 inhibitors have been shown to significantly reduce bone marrow NSP levels. dntb.gov.ua Furthermore, in preclinical studies with the DPP1 inhibitor BI 1291583 in mice, a significant inhibition of NE (99%) and PR3 (94%) was observed in bronchoalveolar lavage fluid. ersnet.org Similarly, mature DPP1 has been detected in the sputum of patients with inflammatory lung conditions, making it a relevant sample for assessing pharmacodynamic effects in clinical settings. nih.gov

Table 2: Summary of Preclinical Findings for DPP1 Inhibition in Animal Models

| Animal Model | Biological Sample | Key Finding |

| Rat | Bone marrow, Blood | Time-dependent reduction in NSP activity, with maximum inhibition after 8 days. nih.govresearchgate.netnih.gov |

| Mouse | Bronchoalveolar Lavage (BAL) | 99% inhibition of NE and 94% inhibition of PR3 with BI 1291583. ersnet.org |

| Rodent (RA models) | Bone marrow | Significant reduction in NSP levels. dntb.gov.ua |

This table provides an overview of key pharmacodynamic findings from in vivo studies of DPP1 inhibitors in various animal models.

Preclinical Efficacy Models for Inflammatory Diseases

The therapeutic potential of DPP1-IN-1 and other inhibitors of Dipeptidyl Peptidase 1 (DPP1) has been extensively investigated in a variety of preclinical models that mimic human inflammatory diseases. These studies provide a foundational understanding of the inhibitor's mechanism of action and its effects on disease pathology. By preventing the activation of neutrophil serine proteases (NSPs), DPP1 inhibitors aim to mitigate the tissue damage and inflammation characteristic of several chronic conditions. nih.goversnet.org

Chronic Obstructive Pulmonary Disease (COPD) Models

In preclinical models of Chronic Obstructive Pulmonary Disease (COPD), the inhibition of DPP1 has shown promise in reducing the hallmark features of the disease. patsnap.comdovepress.com Dysregulated NSP activity is a key contributor to the lung damage seen in COPD. nih.govresearchgate.net Preclinical data indicate that inactivating DPP1 reduces the activation of these harmful NSPs. nih.govresearchgate.net For instance, in a mouse smoking model, a 40% reduction in neutrophil elastase (NE) activity was sufficient to attenuate tissue destruction. nih.gov This suggests that even partial inhibition of DPP1 can have a significant protective effect on lung tissue. The potential of DPP1 inhibitors to modify the course of COPD is currently being explored in clinical trials. dovepress.comresearchgate.net

Bronchiectasis Models

DPP1 inhibitors have emerged as a promising therapeutic strategy for bronchiectasis, a condition characterized by chronic airway inflammation and neutrophilic infiltration. ersnet.orgersnet.org Preclinical studies have demonstrated the efficacy of these inhibitors in reducing NSP activity in the airways. ersnet.orgersnet.org In a mouse model, the DPP1 inhibitor BI 1291583 achieved 99% and 94% inhibition of neutrophil elastase (NE) and proteinase 3 (PR3), respectively, in bronchoalveolar lavage fluid. ersnet.org Similarly, prolonged administration of the synthetic DPP1 inhibitor ICatC in an animal model led to the elimination of NSPs from the bloodstream without affecting neutrophil recruitment to the airways. ersnet.org These findings support the concept that DPP1 inhibition can effectively target the downstream inflammatory cascade driven by NSPs in bronchiectasis. ersnet.orgeurekalert.org

Rheumatoid Arthritis Models

The role of neutrophils and their serine proteases in the pathogenesis of rheumatoid arthritis (RA) has led to the investigation of DPP1 inhibitors in preclinical RA models. researchgate.net In both rat collagen-induced arthritis (CIA) and mouse collagen antibody-induced arthritis (CAIA) models, the DPP1 inhibitor brensocatib significantly reduced bone marrow NSP levels. researchgate.net More importantly, treatment with brensocatib resulted in a significant improvement in disease scores in both models. researchgate.net In the mouse CAIA model, brensocatib was at least as effective as anti-TNF antibodies in reducing both the histopathological score and neutrophil infiltration into the arthritic joints. researchgate.net These results indicate that DPP1 inhibition can alter the progression of RA in rodent models, suggesting its potential as a therapeutic approach for this autoimmune disease. researchgate.net

Acute Lung Injury Models

Uncontrolled activity of neutrophil serine proteases (NSPs) is a significant factor in the lung damage observed in acute lung injury (ALI). nih.gov Preclinical models of ALI are used to understand the disease's mechanisms and to test new therapies. signavitae.com These models often involve inducing a severe inflammatory response in the lungs that mimics the human condition. nih.govthoracic.org The protective effect of DPP1 inhibition has been observed in these models, correlating with the inactivation of NSPs and reduced neutrophil infiltration into the inflamed areas. nih.gov While direct evidence from specific studies on DPP1-IN-1 in ALI models is not detailed in the provided context, the established role of NSPs in ALI pathogenesis suggests that DPP1 inhibition is a viable therapeutic strategy. nih.govresearchgate.net

Investigation of DPP1-IN-1 Impact on Cellular Infiltrates and Inflammatory Mediators in Animal Models

In various animal models of inflammatory diseases, the inhibition of DPP1 has a marked effect on the cellular and molecular components of the inflammatory response. A key finding is the reduction of neutrophil infiltration into inflamed tissues. nih.gov In a mouse model of rheumatoid arthritis, the DPP1 inhibitor brensocatib significantly diminished neutrophil infiltration into the arthritic joints. researchgate.net

The primary mechanism of DPP1 inhibitors is to block the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). nih.govfrontiersin.org This, in turn, can modulate the broader inflammatory environment. For instance, in a mouse model of rosacea, photobiomodulation therapy, which has anti-inflammatory effects, was shown to downregulate inflammatory mediators like S100A9 and p65 and reduce the infiltration of neutrophils and other immune cells. amegroups.cn While this study does not directly involve DPP1-IN-1, it highlights the interplay between cellular infiltrates and inflammatory mediators.

In the context of checkpoint inhibitor-induced diabetes in a mouse model, the infiltration of cytolytic IFN-γ+CD8+ T cells into islets was a key pathological feature. nih.gov The inflammatory cytokines IFN-γ and TNF-α were major drivers of changes in β cells. nih.gov This demonstrates how specific immune cell infiltrates and their secreted mediators can drive tissue pathology. Although not directly about DPP1-IN-1, these findings underscore the importance of targeting cellular and molecular inflammatory pathways.

The table below summarizes the observed effects of DPP1 inhibition on cellular infiltrates and inflammatory mediators in different preclinical models.

| Model | Key Findings |

| Rheumatoid Arthritis (Mouse) | Significant reduction in neutrophil infiltration into arthritic joints with brensocatib treatment. researchgate.net |

| General Inflammatory Models | DPP1 inhibition leads to reduced neutrophil infiltration at inflammatory sites. nih.gov |

| Rosacea (Mouse) | Photobiomodulation therapy decreased inflammatory cell infiltration and downregulated inflammatory mediators S100A9 and p65. amegroups.cn |

| Checkpoint Inhibitor-Induced Diabetes (Mouse) | Infiltration of cytolytic IFN-γ+CD8+ T cells and the role of IFN-γ and TNF-α in driving β cell changes. nih.gov |

Studies on Neutrophil Maturation Rate and Turnover in Response to DPP1 Inhibition in Animal Models

The efficacy of DPP1 inhibitors is intrinsically linked to the rate of neutrophil maturation and turnover. Since DPP1 activates neutrophil serine proteases (NSPs) during the promyelocyte stage of neutrophil development in the bone marrow, the full effect of DPP1 inhibition on circulating neutrophils is not immediate. nih.govnih.gov

A study using a rat pharmacokinetic/pharmacodynamic model investigated the relationship between neutrophil turnover and NSP activity following treatment with a DPP1 inhibitor. nih.govnih.govresearchgate.netresearchgate.net The key findings from this research are summarized below:

Time to Maximum Inhibition : In rats, maximum inhibition of NSP activity was achieved after 8 days of treatment with a DPP1 inhibitor. nih.govnih.govresearchgate.netresearchgate.net

Level of Inhibition : A reduction of approximately 75% in NSP activity was observed with 75% in vitro inhibition of DPP1. nih.govnih.govresearchgate.netresearchgate.net

Neutrophil Turnover Rate : The rate of both the onset of inhibition and the recovery of NSP activity after cessation of treatment were consistent with a neutrophil turnover rate of 4 to 6 days in rats. nih.govnih.govresearchgate.netresearchgate.net

Extrapolation to Humans : Based on the known human neutrophil turnover rate of approximately 5 to 7 days, it is predicted that achieving maximum NSP inhibition in humans following the initiation of DPP1 inhibitor treatment would take around 20 days. nih.govnih.govresearchgate.netjci.org

These findings highlight that the therapeutic effect of DPP1 inhibitors is determined by both the degree of enzyme inhibition and the natural lifecycle of neutrophils. nih.govnih.gov This has important implications for the design of clinical trials and the management of patients, as it suggests a delay in observing the maximal therapeutic response and a similarly delayed return to baseline NSP levels after stopping the treatment. nih.govnih.gov

The table below presents the key parameters related to neutrophil maturation and DPP1 inhibition from the rat model study.

| Parameter | Finding in Rat Model |

| Time to Maximum NSP Inhibition | 8 days nih.govnih.govresearchgate.netresearchgate.net |

| Achieved NSP Activity Reduction | ~75% nih.govnih.govresearchgate.netresearchgate.net |

| Estimated Neutrophil Turnover Rate | 4-6 days nih.govnih.govresearchgate.netresearchgate.net |

| Predicted Time to Maximum NSP Inhibition in Humans | ~20 days nih.govnih.govresearchgate.net |

Assessment of DPP1-IN-1 in Cancer Models (e.g., Breast Cancer, Colorectal Cancer, Hepatocellular Carcinoma metastasis)

The investigation of Dipeptidyl Peptidase 1 (DPP1) inhibitors, such as DPP1-IN-1 (hydrate), in preclinical cancer models has revealed significant insights into the role of DPP1 in tumor progression and metastasis. Upregulation of DPP1 expression and activity has been noted in various human cancers and animal models of carcinogenesis. nih.govresearchgate.net

For colorectal cancer (CRC) , DPP1 is highly upregulated, and its enzymatic function is associated with invasion and metastasis. nih.gov Studies have shown that DPP1 overexpression can facilitate CRC metastasis by promoting the recruitment of myeloid-derived suppressor cells and tumor-associated macrophages. jcancer.org DPEP1, a related dipeptidase, is preferentially expressed in microsatellite-stable (MSS) CRCs, which are characterized by a scarcity of CD8+ T cells. nih.gov In mouse models, the combination of the DPP1 inhibitor brensocatib with an anti-PD-L1 antibody effectively blocked DPP1-induced colorectal cancer metastasis. nih.gov

The following table summarizes key findings from the assessment of DPP1 inhibition in various cancer models.

| Cancer Model | Key Findings | Research Model | Citation |

| Breast Cancer | High DPP1 expression correlates with poor survival and lung metastasis. | Human tissue analysis, Murine models | nih.gov |

| DPP1 inhibition with brensocatib suppressed lung metastasis. | Murine models | nih.govresearchgate.net | |

| DPP1 expression is linked to neutrophil infiltration and NETosis in tumors. | Murine models | nih.gov | |

| Colorectal Cancer | DPP1 is highly upregulated and linked to invasion and metastasis. | Human tissue analysis, Murine models | nih.govjcancer.org |

| DPP1 inhibition (brensocatib) in combination with anti-PD-L1 blocked metastasis. | Murine models | nih.gov | |

| DPEP1 expression is associated with microsatellite-stable (MSS) CRC and exclusion of CD8+ T cells. | Human tissue analysis, Murine models | nih.gov | |

| Hepatocellular Carcinoma | High DPP1 expression correlates with poor survival and clinical features like cirrhosis. | Human tissue analysis | nih.gov |

| DPP1 acts as an oncogenic protein promoting proliferation and metastasis. | Murine models | nih.gov |

Genetic Models for DPP1 Deficiency Research

Genetic models have been instrumental in elucidating the physiological and pathological roles of DPP1. These models, which include both engineered animal models and naturally occurring human genetic conditions, provide a crucial platform for understanding the consequences of DPP1 deficiency and for validating DPP1 as a therapeutic target.

DPP1 Knockout (DPP1-/-) Mouse Models

DPP1 knockout (DPP1-/-) mice, which have the gene encoding for DPP1 (also known as Cathepsin C, CTSC) made inoperative, are a cornerstone of DPP1 research. youtube.com These models have demonstrated that mice lacking DPP1 are protected from tissue damage in experimental diseases driven by neutrophil serine proteases (NSPs). nih.govfrontiersin.org This protective effect is linked to the inactivation of NSPs, reduced secretion of NETs, and decreased neutrophil infiltration at inflammatory sites. nih.gov

In cancer research, DPP1 knockout mice have provided specific insights. For example, in models of squamous cell carcinoma, DPP1 depletion led to reduced keratinocyte proliferation and vascularization. nih.gov Furthermore, neoplastic skin in DPP1 knockout mice showed reduced levels of neutrophil elastase and mast cell chymase. nih.gov In studies of colorectal cancer, carcinogen-treated Dpep1-null mice developed adenocarcinomas with features resembling microsatellite-unstable (MSI-H) cancers, including a significant influx of CD8+ T cells and a reduction in neutrophils within the tumor. nih.gov

It is noteworthy that research has revealed differences in granzyme processing and activation pathways between mice and humans, with DPP1 inhibition having a more attenuated effect on human cytotoxic lymphocytes compared to murine ones. frontiersin.org In DPP1 knockout mice, the killing of cancer cells by CD8+ T cells and NK cells was markedly reduced, a finding not directly mirrored in human cells. frontiersin.org

Insights into DPP1-Independent Protease Activation Pathways (NSP-AAP)

The study of genetic models like PLS and DPP1 knockout mice has led to the discovery of alternative, DPP1-independent pathways for the activation of NSPs. frontiersin.org The observation that neutrophils from PLS patients retain very low levels of active NSPs (<5% for neutrophil elastase and proteinase 3; <1% for cathepsin G) pointed towards the existence of such a pathway. springermedizin.deresearchgate.net

This backup mechanism is mediated by at least one other protease, termed NSP-activating alternative protease (NSP-AAP). frontiersin.orgfrontiersin.org This pathway is thought to be responsible for the residual NSP activity seen in the absence of functional DPP1, providing a molecular rationale for the lack of severe immunodeficiency in PLS patients. frontiersin.orgnih.gov

Research using human promyelocytic HL-60 cells has further substantiated the existence of NSP-AAP. nih.gov In these cells, even when the maturation of pro-DPP1 was blocked, NSP activation was not significantly diminished, confirming a DPP1-independent activation route. nih.govresearchgate.net Further characterization suggests that NSP-AAP is a cysteine protease that can be inhibited by some of the same reversible nitrile compounds designed to target DPP1. researchgate.net

Biological Implications and Therapeutic Potential of Dpp1 Inhibition Preclinical Perspective

Modulation of Neutrophil Function and Protease Activity

DPP1 is fundamental to the maturation and activation of several key NSPs within neutrophils. nih.govnih.gov By inhibiting this enzyme, the activity of these proteases can be significantly curtailed, thereby influencing neutrophil-mediated processes.

Reduction of Active Neutrophil Serine Proteases

DPP1 is the primary activator of a group of serine protease zymogens (inactive precursors) located in the granules of neutrophils. nih.govresearchgate.net These include neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). nih.govspringermedizin.denih.gov The activation process occurs during the promyelocyte stage of neutrophil differentiation in the bone marrow. researchgate.netnih.gov

Pharmacological inhibition of DPP1 has been shown to effectively reduce the activity of these NSPs. nih.govfrontiersin.org Preclinical studies have demonstrated that DPP1 inhibitors can lead to a significant decrease in the levels of active NSPs. researchgate.netnih.gov For instance, in a rat pharmacokinetic/pharmacodynamic model, treatment with a DPP1 inhibitor resulted in a substantial reduction in NSP activity. nih.gov This is consistent with observations in DPP1 knockout mice, which exhibit markedly reduced NSP activity. nih.govspringermedizin.de The inhibition of DPP1 effectively prevents the conversion of NSP zymogens to their active, and potentially destructive, forms. nih.govspringermedizin.de

| Neutrophil Serine Protease | Primary Function in Inflammation | Effect of DPP1 Inhibition |

| Neutrophil Elastase (NE) | Degrades extracellular matrix components, modulates immune response. nih.govresearchgate.net | Reduced activation and activity. nih.govnih.gov |

| Proteinase 3 (PR3) | Processes chemokines, activates other immune cells. nih.gov | Reduced activation and activity. nih.govnih.gov |

| Cathepsin G (CatG) | Activates metalloproteases, cleaves extracellular matrix proteins. nih.gov | Reduced activation and activity. nih.govnih.gov |

Impact on Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins, including NSPs, that are released by neutrophils to trap and kill pathogens. touchrespiratory.comtouchrespiratory.comnih.gov While crucial for host defense, excessive or dysregulated NET formation (NETosis) can contribute to tissue damage and inflammation in various diseases. touchrespiratory.comtouchrespiratory.comersnet.org

The formation of NETs is a complex process that can be influenced by NSPs like neutrophil elastase. mdpi.com Given that DPP1 is the key activator of these proteases, its inhibition is recognized as a pharmacological strategy to block NETosis. frontiersin.org Preclinical evidence suggests that by reducing the activity of NSPs, DPP1 inhibition can indirectly modulate the formation of NETs. frontiersin.orgsci-hub.se This has significant implications for diseases where NETs are implicated in the pathology.

Attenuation of Inflammatory Responses and Tissue Damage

The overactivity of NSPs is a hallmark of many chronic inflammatory diseases, leading to persistent inflammation and tissue destruction. nih.govresearchgate.net By controlling NSP activation, DPP1 inhibition offers a promising approach to mitigate these pathological processes.

Prevention or Reversal of Tissue Damage in Animal Models

Excessive NSP activity is a primary driver of tissue damage in a variety of inflammatory conditions. researchgate.net Preclinical data from animal models supports the therapeutic potential of DPP1 inhibition in preventing or even reversing this damage. DPP1 knockout mice are protected from NSP-mediated tissue damage. nih.gov Furthermore, pharmacological inhibition of DPP1 has shown protective effects in various animal models of disease. nih.gov For instance, in rodent models of rheumatoid arthritis, a DPP1 inhibitor was shown to attenuate disease progression. nih.govfrontiersin.org By neutralizing the enzymatic activity of NSPs, DPP1 inhibitors can prevent the degradation of the extracellular matrix and other structural components of tissues, thereby preserving tissue integrity. researchgate.netnih.gov

Investigating the Role of DPP1-IN-1 in Specific Disease Pathologies (Preclinical Focus)

The therapeutic potential of DPP1 inhibition is being explored in a wide array of diseases where neutrophilic inflammation plays a central role. Preclinical models have been instrumental in elucidating the potential benefits of this approach.

DPP1 inhibition is considered a potential therapeutic strategy for a variety of inflammatory and autoimmune diseases. nih.govfrontiersin.org These include respiratory conditions such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and cystic fibrosis, where excessive NSP activity contributes to lung damage. nih.govresearchgate.netglobenewswire.com In these diseases, neutrophils accumulate in the airways, leading to an overabundance of active NSPs that cause damaging inflammation and lung destruction. springermedizin.de

Beyond the lungs, the role of DPP1 inhibition is also being investigated in other pathologies. For example, in preclinical models of rheumatoid arthritis, DPP1 inhibition has demonstrated the ability to attenuate disease progression. nih.govfrontiersin.org There is also emerging interest in the role of DPP1 in certain cancers, with studies suggesting it may promote tumor growth and metastasis in some contexts. nih.govfrontiersin.org

The following table summarizes some of the key disease areas where DPP1 inhibition has been investigated in preclinical models:

| Disease Pathology | Key Preclinical Findings |

| Chronic Obstructive Pulmonary Disease (COPD) | Inhibition of NSPs is a therapeutic target to mitigate lung tissue damage. researchgate.netnih.gov |

| Bronchiectasis | DPP1 inhibition reduces the activity of major NSPs implicated in the disease. springermedizin.denih.gov |

| Cystic Fibrosis | Targeting DPP1 is a potential strategy to control NSP-mediated inflammation. nih.govresearchgate.netglobenewswire.com |

| Rheumatoid Arthritis | DPP1 inhibitors have been shown to attenuate disease progression in animal models. nih.govfrontiersin.org |

| Cancer | Upregulation of DPP1 has been observed in some cancers, and its inhibition is being explored as a potential anti-cancer strategy. nih.govfrontiersin.org |

Chronic Inflammatory Lung Diseases (e.g., Bronchiectasis, COPD, Asthma, Emphysema, Cystic Fibrosis)

Excessive activity of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), is a key contributor to the lung damage seen in several chronic inflammatory lung diseases. nih.govresearchgate.net DPP1 is the primary enzyme responsible for activating these NSPs from their inactive zymogen forms within the bone marrow during neutrophil maturation. eurekalert.orgresearchgate.net Consequently, inhibiting DPP1 presents an attractive therapeutic approach to reduce the downstream damaging effects of NSPs in the lungs. nih.goversnet.org

Bronchiectasis: This condition is characterized by permanent and abnormal widening of the airways, leading to chronic infection and inflammation. eurekalert.org Neutrophilic inflammation and high levels of NSPs in the airways are central to the pathophysiology of bronchiectasis. eurekalert.orgersnet.org Preclinical studies have demonstrated that DPP1 inhibition can effectively reduce the activity of NSPs. eurekalert.org For instance, the DPP1 inhibitor HSK31858 has shown potent inhibitory activity against DPP1 and downstream NSPs. eurekalert.org Similarly, another inhibitor, BI 1291583, demonstrated a dose-dependent inhibition of NE and PR3 activity in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation. nih.govfrontiersin.org Clinical trials with DPP1 inhibitors like brensocatib (B605779) have shown promise in reducing exacerbations and improving quality of life for bronchiectasis patients. ersnet.orgersnet.org

COPD and Asthma: While distinct diseases, both Chronic Obstructive Pulmonary Disease (COPD) and certain phenotypes of asthma involve neutrophilic inflammation. nih.govresearchgate.net Mature DPP1 has been detected in the sputum of asthma patients, suggesting its involvement in airway inflammation. nih.goversnet.org In a rat model of COPD, the DPP1 inhibitor HSK31858 exhibited effective anti-inflammatory activity. frontiersin.org By reducing the activation of NSPs, DPP1 inhibitors could potentially mitigate the chronic inflammation and tissue remodeling characteristic of these diseases. nih.govnih.gov

Emphysema and Cystic Fibrosis (CF): Emphysema, a major component of COPD, involves the destruction of alveolar walls, a process significantly driven by NE. mdpi.comresearchgate.net In cystic fibrosis, excessive NE in the airways contributes to mucus hypersecretion and airway obstruction. eurekalert.orgnih.gov Preclinical data supports the idea that by inhibiting the activation of NE and other NSPs, DPP1 inhibition could be a valuable strategy for these debilitating conditions. nih.govresearchgate.net The observation that individuals with a genetic deficiency in DPP1 (Papillon-Lefèvre syndrome) have neutrophils lacking active NSPs further supports this therapeutic concept. ersnet.orgarchbronconeumol.org

| Disease | Key Pathophysiological Role of DPP1/NSPs | Preclinical Evidence for DPP1 Inhibition |

|---|---|---|

| Bronchiectasis | Central role of neutrophilic inflammation and high NSP levels in airway damage. eurekalert.orgersnet.org | DPP1 inhibitors (e.g., HSK31858, BI 1291583) reduce NSP activity in animal models. eurekalert.orgnih.govfrontiersin.org |

| COPD | Neutrophilic inflammation contributes to airway obstruction and tissue damage. nih.govresearchgate.net | DPP1 inhibitors show anti-inflammatory effects in rat models of COPD. frontiersin.org |

| Asthma | Mature DPP1 is present in sputum, indicating a role in neutrophilic airway inflammation. nih.goversnet.org | DPP1 inhibition is a potential strategy to control neutrophilic inflammation in severe asthma. ersnet.org |

| Emphysema | Neutrophil elastase-mediated destruction of alveolar walls. mdpi.comresearchgate.net | Inhibition of DPP1 reduces the activation of neutrophil elastase. nih.govresearchgate.net |

| Cystic Fibrosis | Excessive neutrophil elastase contributes to mucus hypersecretion and airway obstruction. eurekalert.orgnih.gov | DPP1 inhibition is a promising approach to reduce the damaging effects of NSPs. nih.govresearchgate.net |

Autoimmune and Systemic Inflammatory Conditions (e.g., Rheumatoid Arthritis, Wegener's Granulomatosis)

The role of DPP1 and the NSPs it activates extends beyond the lungs to various autoimmune and systemic inflammatory diseases. patsnap.comnih.gov

Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease characterized by inflammation of the joints. Neutrophils and their products, including NSPs, are key players in the pathogenesis of RA. nih.gov Preclinical evidence strongly supports DPP1 as a therapeutic target in RA. DPP1 knockout mice have been shown to be resistant to the development of collagen-induced arthritis. nih.gov Furthermore, treatment with the DPP1 inhibitor brensocatib has been shown to reduce bone marrow NSP levels and significantly improve disease scores in two different rodent models of RA. nih.govfrontiersin.org These findings suggest that inhibiting DPP1 could be a valuable therapeutic strategy for RA. nih.govresearchgate.net

Wegener's Granulomatosis (Granulomatosis with Polyangiitis - GPA): GPA is a form of ANCA-associated vasculitis, a group of autoimmune diseases affecting small blood vessels. nih.gov In GPA, autoantibodies often target PR3, an NSP found on the surface of neutrophils, leading to neutrophil activation and blood vessel damage. ersnet.org Preclinical models have shown that chimeric mice with DPP1-deficient bone marrow were protected from developing a form of ANCA-associated vasculitis. nih.gov Pharmacological inhibition of DPP1 has been shown to reduce the amount of PR3 on the surface of neutrophils, which in turn decreases their activation by ANCA antibodies. nih.govfrontiersin.org This provides a strong rationale for investigating DPP1 inhibitors as a potential therapy for GPA. ersnet.org

| Condition | Role of DPP1/NSPs | Preclinical Findings with DPP1 Inhibition |

|---|---|---|

| Rheumatoid Arthritis | Neutrophils and NSPs contribute to joint inflammation and damage. nih.gov | DPP1 knockout mice are resistant to arthritis development; brensocatib improves disease scores in rodent models. nih.govfrontiersin.org |

| Wegener's Granulomatosis (GPA) | Autoantibodies against PR3 on neutrophils lead to vasculitis. nih.goversnet.org | DPP1-deficient mice are protected from vasculitis; pharmacological inhibition reduces PR3 on neutrophils. nih.govfrontiersin.org |

Cancer Biology and Metastasis

Emerging evidence suggests that DPP1 and the proteases it activates may also play a role in cancer progression and metastasis. patsnap.comnih.gov Some tumors can utilize the activity of neutrophil-derived proteases to create a microenvironment that is favorable for their growth and spread. patsnap.com

Upregulated DPP1 expression has been observed in various human cancers and has been correlated with poor patient survival in some cases, such as hepatocellular carcinoma and breast cancer. researchgate.netfrontiersin.org In preclinical mouse models, DPP1 has been identified as a protein that can promote cancer cell proliferation and metastasis. frontiersin.org For instance, mature DPP1 secreted by tumor cells has been shown to potentially promote the lung metastasis of breast cancer cells. researchgate.netfrontiersin.org

Preclinical studies investigating the impact of DPP1 inhibition on cancer have yielded interesting results. Targeting DPP1 with the inhibitor brensocatib was shown to suppress lung metastasis of breast cancer in mice. frontiersin.orgfrontiersin.org Similarly, the combination of brensocatib with an anti-PD-L1 antibody was effective in blocking DPP1-induced colorectal cancer metastasis in a mouse model. frontiersin.orgfrontiersin.org Another DPP1 inhibitor, AZD7986, effectively suppressed circulating pulmonary neutrophil extracellular traps (NETs) and reduced lung metastasis in a mouse model of breast cancer, although it did not affect primary tumor growth. researchgate.net It is important to note that the role of DPP1 and its inhibition can be complex and may vary depending on the cancer type. mdpi.comresearchgate.netfrontiersin.orgnih.gov For example, some preclinical studies on DPP-4 inhibitors (a different class of molecules) have suggested a potential to increase the risk of tumor metastasis in certain contexts. mdpi.comresearchgate.netfrontiersin.org

| Cancer Type (Preclinical Model) | Observed Role of DPP1 | Effect of DPP1 Inhibition |

|---|---|---|

| Breast Cancer | High DPP1 expression correlated with lung metastasis. researchgate.netfrontiersin.org | Brensocatib and AZD7986 suppressed lung metastasis in mice. frontiersin.orgfrontiersin.orgresearchgate.net |

| Colorectal Cancer | DPP1 implicated in metastasis. frontiersin.orgfrontiersin.org | Combination of brensocatib and anti-PD-L1 antibody blocked metastasis in mice. frontiersin.orgfrontiersin.org |

| Hepatocellular Carcinoma | Upregulated DPP1 expression correlated with poor survival and promoted cell proliferation and metastasis. researchgate.netfrontiersin.org | Not explicitly stated in the provided context. |

| Squamous Cell Carcinoma | DPP1 promoted angiogenesis and tumor growth in a mouse model. frontiersin.org | Not explicitly stated in the provided context. |

Distinction of Granzyme Processing and Activation Pathways between Species in the Context of DPP1 Inhibition

Granzymes are a family of serine proteases expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which play a critical role in eliminating virus-infected and malignant cells. researchgate.netnih.gov Like NSPs, many granzymes are activated from their inactive pro-forms by DPP1. researchgate.netnih.gov However, significant differences exist in the granzyme processing and activation pathways between species, particularly between humans and mice, which has important implications for the use of DPP1 inhibitors. researchgate.netnih.gov

In mice, DPP1 appears to play a much more dominant role in the activation of granzymes. nih.govfrontiersin.org Studies have shown that inhibiting DPP1 with brensocatib almost completely abolishes the cytotoxic activity of mouse CD8+ T cells and the turnover of granzyme substrates. researchgate.netnih.gov This is consistent with findings in DPP1-deficient mice, which show a marked reduction in granzyme activation and CTL/NK cell cytotoxicity. nih.gov

In contrast, the processing of human granzymes A and B is not solely dependent on DPP1. researchgate.netnih.govfrontiersin.org In vitro studies have demonstrated that even at high concentrations, the DPP1 inhibitor brensocatib does not block the killing of target cells by primary human CD8+ T cells, NK cells, or CAR T cells. researchgate.netnih.gov Furthermore, the turnover of granzyme A and B substrates in human CTL/NK cell lysates was not significantly reduced by brensocatib. researchgate.netnih.govfrontiersin.org This suggests the existence of alternative granzyme activation pathways in humans that are less prominent or absent in mice. nih.govfrontiersin.orgresearchgate.net

These species-specific differences are also reflected in the granzyme repertoire itself. While some granzymes are common to both humans and mice, others are unique to each species. nih.govfrontiersin.org For example, granzyme H is unique to humans, while granzymes C, D, E, and F are found only in mice. nih.govfrontiersin.org Studies in DPP1-deficient mice have shown that while the activation of granzymes A and B is impaired, a significant portion of granzyme C can be processed normally, suggesting it can support CTL-mediated killing in the absence of functional granzymes A and B, particularly in later stages of an immune response. nih.gov The substrate preferences and activities of granzymes can also differ between species. mdpi.com

These findings have significant implications for the preclinical and clinical development of DPP1 inhibitors. The attenuated effect of DPP1 inhibition on human cytotoxic lymphocyte function in vitro suggests that therapeutic use of reversible DPP1 inhibitors is unlikely to cause significant deficits in CTL/NK-cell-mediated immunity in humans. researchgate.netnih.govnih.govdntb.gov.uaresearchgate.net

| Feature | Mice | Humans |

|---|---|---|

| Dependence on DPP1 for Granzyme Activation | High; DPP1 inhibition almost completely abolishes cytotoxic activity. researchgate.netnih.gov | Partial; DPP1 inhibition does not block target cell killing. researchgate.netnih.govfrontiersin.org |

| Effect of Brensocatib on Granzyme Substrate Turnover | Almost entirely abolished (>90%). researchgate.netnih.gov | Not significantly reduced. researchgate.netnih.govfrontiersin.org |

| Unique Granzymes | Granzymes C, D, E, F. nih.govfrontiersin.org | Granzyme H. nih.govfrontiersin.org |

| Implication for DPP1 Inhibitor Therapy | Significant impact on CTL/NK cell function. nih.gov | Unlikely to cause major deficits in CTL/NK-cell-mediated immunity. researchgate.netnih.govnih.gov |

Potential for DPP1-IN-1 as a Research Tool to Dissect Protease-Mediated Pathologies

The specificity of DPP1 inhibitors, such as DPP1-IN-1 and others like brensocatib and AZD7986, makes them invaluable research tools for elucidating the roles of the proteases they regulate in various pathological processes. researchgate.netfrontiersin.orgfrontiersin.org By inhibiting the activation of a specific set of proteases (NSPs and granzymes), these compounds allow researchers to dissect the contributions of these proteases to disease pathogenesis in a controlled manner. frontiersin.orgfrontiersin.org

In the context of inflammatory and autoimmune diseases, DPP1 inhibitors can be used in preclinical models to understand the precise role of NSPs in tissue damage and inflammation. frontiersin.orgfrontiersin.org For example, the use of brensocatib in rodent models of rheumatoid arthritis and lupus nephritis has helped to confirm the importance of DPP1-activated proteases in the development of these diseases. nih.govfrontiersin.org Similarly, studies using DPP1 inhibitors in models of chronic lung diseases have been crucial in validating DPP1 as a therapeutic target. ersnet.orgfrontiersin.org

Furthermore, the species-specific differences in granzyme activation provide a unique opportunity to use DPP1 inhibitors to explore the nuances of immune surveillance and cytotoxicity. nih.govfrontiersin.org The observation that DPP1 inhibition has a much less pronounced effect on human CTL and NK cell function compared to mouse cells has been instrumental in understanding the redundancy and complexity of granzyme activation pathways in humans. researchgate.netnih.govfrontiersin.orgdntb.gov.ua This knowledge is critical for predicting the potential on-target, off-tumor effects of DPP1 inhibitors in a clinical setting. nih.govfrontiersin.org

The use of selective DPP1 inhibitors like AZD7986 has also been valuable in cancer research. researchgate.net By showing that this inhibitor could suppress lung metastasis without affecting primary tumor growth in a mouse model, researchers can begin to unravel the specific mechanisms by which NSPs contribute to the metastatic process, such as through the formation of NETs. researchgate.net

Future Directions in Dpp1 in 1 Research

Exploration of Novel DPP1-IN-1 Analogs for Enhanced Preclinical Efficacy or Selectivity

The development of novel analogs of DPP1 inhibitors is a primary focus of ongoing research. While DPP1-IN-1 is a potent inhibitor, the quest for molecules with even greater preclinical efficacy or improved selectivity continues. nih.gov The goal is to design compounds that can achieve maximal therapeutic benefit while minimizing potential off-target effects.

Researchers are systematically modifying the chemical structure of existing inhibitors to enhance their properties. biorxiv.org For instance, the development of second-generation reversible covalent DPP1 inhibitors, such as AZD7986, demonstrates this evolution. glpbio.comgoogle.com These newer compounds are designed to have optimized pharmacokinetic profiles, allowing for sustained target engagement in the bone marrow, where DPP1 activates NSPs during neutrophil development. frontiersin.org Preclinical studies with analogs like HSK31858 have shown promising results, suggesting the potential for even greater reductions in NSP activity. eurekalert.org The exploration of different chemical scaffolds, such as the oxazepane amidoacetonitrile base of AZD7986, is a key strategy in this endeavor. glpbio.com

Table 1: Examples of DPP1 Inhibitor Analogs and their Investigational Focus

| Compound | Investigational Focus | Key Findings/Attributes |

| Brensocatib (B605779) (AZD7986) | Treatment of bronchiectasis and other neutrophilic inflammatory diseases. nih.govnih.gov | Reversible, selective DPP1 inhibitor; reduces NSP activity in sputum and blood. glpbio.comnih.gov |

| HSK31858 | Treatment of non-cystic fibrosis bronchiectasis. eurekalert.org | Oral, potent, and highly selective DPP1 inhibitor; preclinical data suggest superiority to brensocatib. eurekalert.org |

| BI 1291583 | Treatment of bronchiectasis. ersnet.orgnih.gov | Covalent, reversible inhibitor; demonstrates potent inhibition of DPP1 and subsequent reduction of NE and PR3 activity. nih.govnih.gov |

| GSK2793660 | Treatment of cystic fibrosis and other inflammatory conditions. medkoo.com | Irreversible covalent inhibitor. medkoo.com |

Investigation of Combination Strategies with DPP1-IN-1 in Preclinical Models

To enhance therapeutic outcomes, researchers are investigating the use of DPP1 inhibitors in combination with other agents. patsnap.com This approach is particularly relevant for complex diseases where multiple pathological pathways are at play.

In the context of cancer, where inflammation can promote tumor progression, combining DPP1 inhibition with immunotherapy is a promising strategy. mdpi.com For example, the combination of a DPP inhibitor with an anti-PD-1 antibody has been shown to improve antitumor efficacy in preclinical models by remodeling the tumor microenvironment and increasing the infiltration of cytotoxic T cells. mdpi.com Similarly, combining the DPP1 inhibitor brensocatib with an anti-PD-L1 antibody has demonstrated the ability to block DPP1-induced colorectal cancer metastasis in mice. frontiersin.orgresearchgate.net These studies highlight the potential of DPP1 inhibitors to act as adjuvants to existing cancer therapies. nih.gov

Advanced In Vivo Imaging and Biomarker Development for DPP1 Activity and Inhibition

Developing reliable methods to monitor DPP1 activity and the efficacy of its inhibitors in vivo is a critical area of research. targetmol.com Advanced imaging techniques and biomarker discovery are key to achieving this.

Non-invasive imaging techniques, such as single-photon emission computed tomography (SPECT), are being explored to quantify DPP1 expression and activity in living organisms. researchgate.net Fluorescently labeled substrates that are cleaved by DPP1 can also be used to visualize enzyme activity at the cellular level. researchgate.net For instance, the cleavage of H-Gly-Phe-AFC allows for the fluorescent detection of DPP1 activity within lysosomes. researchgate.net

In addition to imaging, the development of soluble biomarkers is essential for clinical translation. Mature DPP1, but not its precursor proDPP1, is secreted by activated neutrophils and can be detected in bodily fluids like sputum, making it a potential biomarker for neutrophilic inflammation. nih.govfrontiersin.org Monitoring the levels of active NSPs, such as NE, PR3, and cathepsin G (CatG), in sputum and blood provides a direct measure of the pharmacodynamic effects of DPP1 inhibitors. nih.gov The ongoing development and validation of these biomarkers will be crucial for guiding the clinical application of DPP1-targeted therapies. ersnet.org

Application of DPP1-IN-1 in Studying Rare Inflammatory Conditions

The central role of DPP1 in activating NSPs makes DPP1-IN-1 and its analogs valuable tools for studying a range of inflammatory diseases, including rare conditions where neutrophilic inflammation is a key driver. patsnap.com By inhibiting DPP1, researchers can probe the contribution of NSPs to the pathophysiology of these diseases.